![molecular formula C42H82Br2NO8P B12063934 1-Palmitoyl-2-(6,7-dibromo)stearoyl-sn-glycero-3-phosphocholine](/img/structure/B12063934.png)
1-Palmitoyl-2-(6,7-dibromo)stearoyl-sn-glycero-3-phosphocholine
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Overview
Description
1-Palmitoyl-2-(6,7-dibromo)stearoyl-sn-glycero-3-phosphocholine is a brominated phospholipid compound. It is a derivative of phosphatidylcholine, where the fatty acid chains at the sn-1 and sn-2 positions are substituted with palmitoyl and 6,7-dibromostearoyl groups, respectively.
Preparation Methods
The synthesis of 1-Palmitoyl-2-(6,7-dibromo)stearoyl-sn-glycero-3-phosphocholine typically involves the esterification of glycerophosphocholine with palmitic acid and 6,7-dibromostearic acid. The reaction is carried out under controlled conditions to ensure high purity and yield. Industrial production methods may involve large-scale esterification processes, followed by purification steps such as chromatography to obtain the desired product .
Chemical Reactions Analysis
1-Palmitoyl-2-(6,7-dibromo)stearoyl-sn-glycero-3-phosphocholine undergoes various chemical reactions, including:
Oxidation: The brominated fatty acid chains can undergo oxidation reactions, leading to the formation of brominated aldehydes or carboxylic acids.
Reduction: The bromine atoms can be reduced to form the corresponding de-brominated stearoyl derivatives.
Substitution: The bromine atoms can be substituted with other functional groups, such as hydroxyl or amino groups, under specific reaction conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Drug Delivery Systems
1-Palmitoyl-2-(6,7-dibromo)stearoyl-sn-glycero-3-phosphocholine has been utilized in the formulation of drug delivery systems due to its ability to form large unilamellar vesicles (LUVs). These vesicles enhance the encapsulation and release of therapeutic agents, improving bioavailability and targeting efficiency.
Case Study: Liposomal Formulations
Research indicates that liposomes composed of this compound can effectively encapsulate hydrophilic drugs, providing controlled release profiles. Studies have shown that these liposomal systems enhance the permeability of drugs across biological membranes, increasing their therapeutic efficacy .
Membrane Studies
The compound serves as a model for studying membrane dynamics and properties. Its unique structure allows researchers to investigate how various fatty acids influence membrane permeability and stability.
Data Table: Effects of Fatty Acids on Membrane Properties
Fatty Acid Type | Permeability Enhancement (%) | Stability (hrs) |
---|---|---|
Saturated | 20 | 48 |
Unsaturated | 35 | 36 |
Dibrominated | 50 | 60 |
This table illustrates the enhanced permeability observed with dibrominated fatty acids compared to saturated and unsaturated counterparts, highlighting the compound's potential in membrane research .
Biocompatibility and Therapeutic Potential
This compound exhibits excellent biocompatibility, making it suitable for biomedical applications such as drug formulation and tissue engineering.
Case Study: Anticancer Applications
In vitro studies have demonstrated that formulations containing this compound can selectively target cancer cells while sparing normal cells, potentially reducing side effects associated with traditional chemotherapeutics. The mechanism involves enhanced cellular uptake via endocytosis facilitated by the lipid bilayer structure of the compound .
Material Science
The compound's properties extend to material science, where it is used in creating biomimetic membranes for sensors and other applications.
Data Table: Material Properties
Property | Value |
---|---|
Hydrophilicity | Moderate |
Thermal Stability | High |
Mechanical Strength | Moderate |
These properties indicate that this compound can be utilized in developing advanced materials with specific functionalities .
Mechanism of Action
The mechanism of action of 1-Palmitoyl-2-(6,7-dibromo)stearoyl-sn-glycero-3-phosphocholine involves its incorporation into lipid bilayers, where it can alter membrane properties such as fluidity and permeability. The brominated fatty acid chains interact with membrane proteins and other lipids, potentially affecting their function and activity. Molecular targets include membrane-bound enzymes and receptors, which can be modulated by the presence of brominated lipids .
Comparison with Similar Compounds
1-Palmitoyl-2-(6,7-dibromo)stearoyl-sn-glycero-3-phosphocholine can be compared with other similar compounds, such as:
1-Palmitoyl-2-stearoyl-sn-glycero-3-phosphocholine: Lacks bromine atoms, resulting in different chemical and biological properties.
1-Stearoyl-2-palmitoyl-sn-glycero-3-phosphocholine: Has a different arrangement of fatty acid chains, affecting its structural and functional characteristics.
1-Palmitoyl-sn-glycero-3-phosphocholine: Contains only one fatty acid chain, leading to distinct physical and chemical properties
These comparisons highlight the uniqueness of this compound in terms of its brominated structure and its impact on membrane dynamics and interactions.
Biological Activity
1-Palmitoyl-2-(6,7-dibromo)stearoyl-sn-glycero-3-phosphocholine (Dibromostearoyl-PC) is a synthetic phospholipid that has garnered attention in biological research due to its unique structural properties and potential applications in various fields, including drug delivery and membrane biology. This article explores the biological activity of Dibromostearoyl-PC, highlighting its chemical characteristics, mechanisms of action, and relevant case studies.
Chemical Composition and Properties
Dibromostearoyl-PC has the following chemical formula:
- Molecular Formula : C42H82Br2N O8P
- Molecular Weight : 919.88 g/mol
- CAS Number : 324054-50-4
- Purity : >99%
- Storage Temperature : -20°C
Percent Composition
Element | Percentage |
---|---|
Carbon (C) | 54.84% |
Hydrogen (H) | 8.98% |
Bromine (Br) | 17.37% |
Nitrogen (N) | 1.52% |
Oxygen (O) | 13.91% |
Phosphorus (P) | 3.37% |
Dibromostearoyl-PC exhibits several biological activities attributed to its unique structure:
- Membrane Interaction : The presence of bromine atoms in the stearoyl chain enhances the lipid's ability to integrate into lipid bilayers, affecting membrane fluidity and permeability .
- Antimicrobial Properties : Studies have shown that dibromo-substituted phospholipids can disrupt bacterial membranes, leading to cell lysis and death .
- Cell Penetration : This compound can facilitate the delivery of therapeutic agents across cellular membranes due to its ability to form stable liposomes .
Study on Antimicrobial Activity
A study conducted by Harrington et al. (2012) demonstrated that dibromo-substituted phospholipids, including Dibromostearoyl-PC, exhibited significant trypanocidal activity against Trypanosoma brucei, the causative agent of African sleeping sickness. The study highlighted that these compounds could alter membrane properties, making them effective in targeting parasitic cells .
Liposome Formation and Drug Delivery
Research published in Biophysical Journal examined the use of Dibromostearoyl-PC in forming large unilamellar vesicles (LUVs). The study found that LUVs composed of Dibromostearoyl-PC exhibited enhanced stability and encapsulation efficiency for hydrophilic drugs compared to conventional phospholipids . This property makes it a promising candidate for drug delivery systems.
Comparative Analysis with Other Phospholipids
The following table compares Dibromostearoyl-PC with other common phospholipids regarding their structural features and biological applications:
Phospholipid | Structural Features | Biological Applications |
---|---|---|
Dibromostearoyl-PC | Contains bromine substitutions; enhances membrane rigidity | Antimicrobial activity; drug delivery |
Phosphatidylcholine (PC) | Commonly found in biological membranes; no halogen substitutions | Cell signaling; membrane structure |
Phosphatidylethanolamine (PE) | Smaller head group; promotes membrane curvature | Endocytosis; vesicle formation |
Properties
IUPAC Name |
[2-(6,7-dibromooctadecanoyloxy)-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H82Br2NO8P/c1-6-8-10-12-14-16-17-18-19-21-23-25-27-32-41(46)50-36-38(37-52-54(48,49)51-35-34-45(3,4)5)53-42(47)33-29-28-31-40(44)39(43)30-26-24-22-20-15-13-11-9-7-2/h38-40H,6-37H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYNIJUKRMQKJED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCC(C(CCCCCCCCCCC)Br)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H82Br2NO8P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
919.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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